3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₃Cl₂FO₃S and a molecular weight of 245.06 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination and fluorination of hydroxybenzene derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and fluorinating agents like hydrogen fluoride or fluorine gas .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity towards nucleophiles, facilitating the formation of covalent bonds with target molecules . This property is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzenesulfonyl chloride: Similar in structure but lacks the hydroxy group, which affects its reactivity and applications.
2-Fluoro-4-chlorobenzenesulfonyl chloride: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, along with a hydroxy group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Properties
Molecular Formula |
C6H3Cl2FO3S |
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Molecular Weight |
245.05 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(10)6(5(3)9)13(8,11)12/h1-2,10H |
InChI Key |
RUUWDDONXOHNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)S(=O)(=O)Cl)F)Cl |
Origin of Product |
United States |
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